Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone”, there are related studies on the synthesis of benzo[b]thiophene derivatives. For instance, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed . This method was demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone .Scientific Research Applications
Crystal Structures and Functional Building Blocks
The compound Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone has been utilized in the field of crystallography and materials science. Katzsch, Gruber, and Weber (2016) detailed the synthesis and crystal structures of bis(benzo[b]thiophen-2-yl)methane derivatives, discussing the conformation and crystal packing similarities with other bioisotere compounds. This research underlines the compound's relevance in forming stable, functional building blocks for further chemical and material applications (Katzsch, Gruber, & Weber, 2016).
Synthesis and Fluorescence Applications
Chen, Xiang, Yang, and Zhou (2017) developed a Pd(II)-catalyzed Sonogashira type cross-coupling reaction, leading to the synthesis of various 2-substituted benzo[b]thiophenes. One of the derivatives demonstrated utility as a cannabinoid receptor ligand with fluorescence quantum yield properties, showcasing the compound's potential in fluorescence applications and receptor studies (Chen, Xiang, Yang, & Zhou, 2017).
Anticancer Potential
A study by Xu et al. (2017) synthesized novel pyrazoline derivatives and evaluated their cytotoxic effects on the HepG-2 cell line. One derivative, which includes the Benzo[b]thiophen-2-yl moiety, exhibited significant anticancer activity and low cytotoxicity against primary hepatocytes, suggesting potential utility in developing anticancer drugs (Xu et al., 2017).
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
This compound interacts with its primary target, the 5-HT1A serotonin receptors, by binding to them . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The compound displayed micromolar affinity toward 5-HT1A sites .
Biochemical Pathways
The interaction of this compound with the 5-HT1A serotonin receptors affects the serotonin system . This system has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Pharmacokinetics
The compound’s interaction with the 5-ht1a serotonin receptors suggests that it is able to cross the blood-brain barrier and reach its target in the central nervous system .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the 5-HT1A serotonin receptors . By binding to these receptors, the compound can influence various physiological functions regulated by the serotonin system .
Properties
IUPAC Name |
1-benzothiophen-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c21-18(17-13-14-5-1-2-8-16(14)22-17)20-10-4-9-19(11-12-20)15-6-3-7-15/h1-2,5,8,13,15H,3-4,6-7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWHBWPOYONLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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